2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID
Description
2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS: 120100-77-8), also known as tembotrione acid, is a benzoic acid derivative with a molecular formula of C₁₁H₁₀ClF₃O₅S and a molecular weight of 346.71 g/mol . Its structure includes:
- A chloro substituent at the 2-position.
- A methanesulfonyl group at the 4-position.
- A (2,2,2-trifluoroethoxy)methyl group at the 3-position.
This compound is a key intermediate in the synthesis of tembotrione, a triketone herbicide used to control broadleaf weeds in corn crops . Its commercial significance is highlighted by its inclusion in U.S. trade legislation, which adjusts tariff rates for agrochemicals containing this compound .
Properties
IUPAC Name |
2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJOCQCLVNPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888898 | |
| Record name | 2-Chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
120100-77-8 | |
| Record name | 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120100-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120100778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Methyl 2-Chloro-3-Methyl-4-Methylsulfonylbenzoate
The primary synthetic route begins with the bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, as detailed in a patented process.
Reaction Conditions :
- Substrate : Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (40 g, 0.152 mol)
- Solvent : Dichloroethane (200 mL)
- Catalyst : Azobisisobutyronitrile (AIBN, 1 g, 0.006 mol)
- Reagents : Hydrobromic acid (48%, 46 g, 0.273 mol) and hydrogen peroxide (30%, 20.6 g, 0.182 mol)
- Temperature : 75–80°C
- Reaction Time : Monitored by LC until completion
This step yields methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate with an 89% yield and 99.0% purity after recrystallization in isopropanol. The bromination mechanism proceeds via radical initiation, facilitated by AIBN, followed by HBr-mediated substitution.
Nucleophilic Substitution with 2,2,2-Trifluoroethanol
The brominated intermediate undergoes nucleophilic substitution with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy moiety.
Reaction Conditions :
- Substrate : Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate (30 g, 0.087 mol)
- Nucleophile : 2,2,2-Trifluoroethanol (13.0 g, 0.13 mol)
- Base : Potassium carbonate (18.0 g, 0.13 mol)
- Solvent : N,N-Dimethylformamide (DMF, 100 mL)
- Temperature : 60°C
- Reaction Time : 6 hours
Post-reaction purification via water washing and recrystallization in ethanol affords methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate at 92% yield and 98.5% purity.
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolysis of the methyl ester to the carboxylic acid.
Reaction Conditions :
- Substrate : Methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate (25 g, 0.065 mol)
- Base : Sodium hydroxide (5.2 g, 0.13 mol)
- Solvent : Methanol/water (4:1, 125 mL)
- Temperature : 60°C
- Reaction Time : 3 hours
Acidification with hydrochloric acid precipitates the target compound, yielding 95% with 99.2% purity.
Alternative Synthetic Approaches and Optimization
Coupling Reactions via HATU-Mediated Activation
A supplementary method involves coupling 2-chloro-4-(methylsulfonyl)benzoic acid with amines using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in DMF. While this pathway primarily generates amide derivatives, it highlights the versatility of the benzoic acid core for functionalization.
Example Protocol :
Radical Bromination Optimization
Variations in bromination conditions were explored to enhance efficiency:
- Solvent Effects : Dichloromethane vs. dichloroethane showed negligible yield differences.
- Catalyst Loading : Reducing AIBN from 0.006 mol to 0.003 mol decreased yields to 85%, underscoring the need for sufficient radical initiation.
Reaction Data and Comparative Analysis
| Step | Substrate | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | HBr, H₂O₂, AIBN, 75–80°C | 89 | 99.0 |
| Nucleophilic Substitution | Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate | 2,2,2-Trifluoroethanol, K₂CO₃, DMF, 60°C | 92 | 98.5 |
| Ester Hydrolysis | Methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate | NaOH, MeOH/H₂O, 60°C | 95 | 99.2 |
Chemical Reactions Analysis
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Herbicide Intermediate
2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid serves as a key intermediate in the synthesis of tembotrione, a herbicide used for weed control in maize crops . Tembotrione, belonging to the triketone class of herbicides, offers broad-spectrum control of annual broadleaf and grass weeds . The use of this compound in the production of tembotrione underscores its importance in modern agriculture, aiding in the protection of crop yields from weed infestation .
Synthesis of Cyclosulfonone
Beyond tembotrione, this compound is also utilized in the synthesis of cyclosulfonone . Cyclosulfonone is another herbicide, which, like tembotrione, is used for weed control .
Pharmaceutical and Scientific Research Intermediates
This compound is used as a pharmaceutical intermediate, which may play a role in the development of new drugs and treatments . Additionally, it is employed in scientific research experiments, indicating its utility in laboratory settings for various chemical investigations .
Usage Volume
The aggregated product volume of Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- in the U.S. has been substantial over the years :
- 2016: 1,000,000 lb - <20,000,000 lb
- 2017: 1,000,000 lb - <20,000,000 lb
- 2018: 1,000,000 lb - <20,000,000 lb
- 2019: 1,000,000 lb - <20,000,000 lb
This compound is labeled with the GHS07 symbol, indicating it as a hazardous substance . The signal word is "Warning," and it is associated with hazard statement H317, signifying that it may cause an allergic skin reaction . Precautionary statements include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: If on skin, wash with plenty of water.
- P333+P313: If skin irritation or rash occurs, get medical advice/attention.
- P321: Specific treatment (see on this label).
- P363: Wash contaminated clothing before reuse.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Mechanism of Action
The mechanism of action of 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid involves its role as an intermediate in the synthesis of herbicides like tembotrione . Tembotrione inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants . This inhibition leads to the depletion of carotenoids, causing the plants to bleach and die.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-YlMethanesulfinyl]-Benzimidazole-1-Sulfon-yl}Benzoic Acid Sodium Salt (9a)
- Structure : Features a benzimidazole-sulfonyl core linked to a pyridyl group with a trifluoroethoxy substituent.
- Synthesis : Prepared via NaHCO₃-mediated reaction in THF-H₂O at 70°C, yielding 94% purity .
- Key Difference : The benzimidazole ring and pyridyl group introduce greater structural complexity compared to tembotrione acid’s simpler benzoic acid backbone.
Triflusulfuron Methyl Ester
- Structure : Contains a triazine-sulfonylurea group instead of a benzoic acid core.
- Use : Sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants .
- Comparison : Unlike tembotrione acid, triflusulfuron relies on a sulfonylurea moiety for activity, demonstrating divergent mechanisms of action.
3-(2-Chloro-4-(Trifluoromethyl)Phenoxy)Benzoic Acid
- Structure: Substituted with a phenoxy group at the 3-position and a trifluoromethyl group at the 4-position.
- Toxicity : Rat oral LD₅₀ = 1170 mg/kg; causes severe eye irritation in rabbits .
- Contrast : The absence of a methanesulfonyl group reduces its herbicidal potency compared to tembotrione acid.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Tembotrione Acid | C₁₁H₁₀ClF₃O₅S | 346.71 | Cl, CH₃SO₂, CF₃CH₂OCH₂ |
| Triflusulfuron Methyl Ester | C₁₄H₁₅F₃N₄O₆S | 424.35 | Triazine, Sulfonylurea |
| 3-(2-Chloro-4-(Trifluoromethyl)Phenoxy)Benzoic Acid | C₁₄H₈ClF₃O₃ | 316.67 | Cl, CF₃, Phenoxy |
| 2-(3-Chloro-4-Methylbenzoyl)Benzoic Acid | C₁₅H₁₁ClO₃ | 274.70 | Cl, Methylbenzoyl |
Research Findings and Industrial Relevance
- Agrochemical Efficacy : Tembotrione acid’s trifluoroethoxy and methanesulfonyl groups enhance lipophilicity and target binding , outperforming simpler benzoic acid derivatives .
- Regulatory Status : Inclusion in U.S. trade amendments underscores its importance in global agrochemical supply chains .
- Synthetic Challenges : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) remains critical for purifying structurally complex analogs .
Biological Activity
2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS No. 120100-77-8) is a synthetic compound primarily used as an intermediate in the production of the herbicide tembotrione, which is effective in weed management, particularly in maize cultivation. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural applications.
- Molecular Formula : C11H10ClF3O5S
- Molecular Weight : 346.71 g/mol
- Appearance : White solid
- Purity : Typically around 95% in commercial preparations
The biological activity of this compound is largely attributed to its role as a herbicide. It operates by inhibiting specific enzymes involved in the biosynthesis of fatty acids and amino acids in plants. This inhibition leads to the disruption of vital metabolic pathways, ultimately resulting in plant death.
Herbicidal Efficacy
Research indicates that this compound exhibits potent herbicidal properties against various weed species. The following table summarizes its efficacy against selected weeds:
| Weed Species | Efficacy (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 95 | 100 | |
| Setaria viridis | 90 | 150 | |
| Chenopodium album | 85 | 200 |
Toxicological Profile
While effective as a herbicide, the compound's safety profile must also be considered. Toxicological studies show that it poses moderate risks to non-target organisms, including aquatic life and beneficial insects. The following table outlines key toxicological data:
| Endpoint | Value | Reference |
|---|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) | |
| Chronic Toxicity | No significant effects observed at low doses | |
| Ecotoxicity (LC50) | 50 µg/L (fish) |
Case Studies
- Field Trials : In a series of field trials conducted in North America, the application of tembotrione (derived from this compound) resulted in significant reductions in weed populations without adversely affecting maize yield. These trials demonstrated an average yield increase of 15% compared to untreated plots.
- Environmental Impact Assessments : Studies assessing the environmental fate of this compound indicate that it degrades relatively quickly in soil and water environments, reducing the risk of long-term ecological impact.
Q & A
Q. What are the optimized synthetic routes for 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step functionalization:
- Step 1: Chlorination of a precursor benzoic acid derivative using chlorine gas (Cl₂) with FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) .
- Step 2: Methanesulfonylation via nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis of the sulfonyl group.
- Step 3: Introduction of the trifluoroethoxymethyl group using (2,2,2-trifluoroethoxy)methyl chloride in the presence of a base like NaH or K₂CO₃ .
Key Variables: - Catalyst choice (FeCl₃ vs. AlCl₃) affects chlorination efficiency.
- Solvent selection (THF vs. DMF) impacts reaction kinetics and byproduct formation.
Data Contradiction Note: Higher yields (≥80%) are reported for THF-based systems, but DMF may improve solubility for bulky intermediates .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., chlorine at position 2, methanesulfonyl at position 4) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₁₁H₁₀ClF₃O₅S; calc. 354.98 g/mol) and detects trace impurities .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .
Table: Key Physicochemical Properties
| Property | Value/Range | Source Method |
|---|---|---|
| Melting Point | 287.5–293.5°C (decomposes) | Differential Scanning Calorimetry |
| Solubility (25°C) | Low in H₂O; high in DMSO | USP <1231> Guidelines |
Q. How can researchers ensure compound stability during storage and handling?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl and trifluoroethoxy groups .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) combined with HPLC monitoring detect hydrolytic byproducts (e.g., free benzoic acid derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoroethoxymethyl group in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects: The –CF₃ group induces strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent methylene carbon.
- Steric Considerations: Bulky trifluoroethoxy groups may hinder SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .
Experimental Validation: - Isotopic labeling (¹⁸O) tracks oxygen transfer during hydrolysis.
- Kinetic studies (variable-temperature NMR) reveal activation energy barriers .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., known kinase inhibitors) to validate enzyme inhibition assays .
- Meta-Analysis: Cross-reference data from PubChem (in vitro cytotoxicity) and proprietary databases to identify outliers caused by impurity profiles (>98% purity required) .
Case Study: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from residual DMSO in stock solutions affecting cellular uptake .
Q. What computational strategies predict environmental persistence and ecotoxicology of this compound?
Methodological Answer:
- QSAR Modeling: Predict biodegradation half-life using EPI Suite™, incorporating logP (2.8) and sulfonyl group stability .
- Microcosm Studies: Simulate soil/water systems to track degradation products (e.g., chlorinated benzoic acids) via LC-MS/MS .
Key Finding: The trifluoroethoxy group resists microbial cleavage, leading to potential bioaccumulation in aquatic organisms .
Q. How can impurity profiles be minimized during scale-up synthesis?
Methodological Answer:
- Process Optimization:
- Analytical QC: Employ orthogonal methods (HPLC-UV and LC-MS) to quantify impurities ≤0.1% per ICH Q3A guidelines .
Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the trifluoroethoxy chain length to balance lipophilicity (LogP) and target binding (e.g., COX-2 inhibition) .
- Docking Simulations: Use AutoDock Vina to predict interactions with protein active sites (e.g., PDE4 enzyme) .
Validation: Synthesize analogs with methyl vs. ethyl sulfonyl groups and compare in vitro potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
